Tiotropium bromide hydrate

Receptor Binding Kinetics Duration of Action COPD

Tiotropium bromide hydrate (BA 679 BR monohydrate) is the benchmark long-acting muscarinic antagonist (LAMA) for COPD and airway obstruction research. Its uniquely slow M3 receptor dissociation (t½ ≈ 27 h) enables sustained 24-hour bronchoprotection (35% at 24 h in canine models), outperforming aclidinium and glycopyrronium. With 10-fold higher potency versus ipratropium, this monohydrate crystalline form (DSC endotherm 230°C ± 5°C) matches clinically approved Spiriva formulations, ensuring translational relevance in formulation development, receptor kinetics studies, and head-to-head LAMA comparisons.

Molecular Formula C19H24BrNO5S2
Molecular Weight 490.4 g/mol
Cat. No. B001009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiotropium bromide hydrate
Synonyms679 BR, BA
7-((hydroxybis(2-thienyl)acetyl)oxy)-9,9-dimethyl-3-oxa-9-azoniatricyclo(3.3.1.0(2,4))nonane bromide
BA 679 BR
BA-679 BR
BA679 BR
BR, BA 679
Bromide, Tiotropium
Spiriva
tiotropium
tiotropium bromide
Molecular FormulaC19H24BrNO5S2
Molecular Weight490.4 g/mol
Structural Identifiers
SMILESC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.O.[Br-]
InChIInChI=1S/C19H22NO4S2.BrH.H2O/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H;1H2/q+1;;/p-1/t11?,12-,13+,16-,17+;;
InChIKeyMQLXPRBEAHBZTK-KFEMZTBUSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tiotropium Bromide Hydrate: A Long-Acting Muscarinic Antagonist for COPD Research and Procurement


Tiotropium bromide hydrate (BA 679 BR monohydrate) is a long-acting muscarinic antagonist (LAMA) widely used in the management of chronic obstructive pulmonary disease (COPD) [1]. It is a quaternary ammonium derivative that acts as a potent and selective antagonist of the muscarinic acetylcholine receptor (mAChR), particularly the M3 subtype [2]. As a monohydrate crystalline form, it is the active pharmaceutical ingredient in clinically approved formulations such as Spiriva Respimat and HandiHaler, offering once-daily bronchodilation due to its exceptionally slow dissociation from the M3 receptor [3].

Why Tiotropium Bromide Hydrate Cannot Be Substituted by Other LAMAs Without Verifying Key Pharmacological Differences


Long-acting muscarinic antagonists (LAMAs) like aclidinium, glycopyrronium, and umeclidinium share a common mechanism of action, but they exhibit critical differences in receptor binding kinetics, dissociation half-lives, and duration of action that preclude simple interchangeability in research or clinical settings [1]. Tiotropium bromide hydrate distinguishes itself through a uniquely slow dissociation from the M3 receptor (t½ ≈ 27 hours), which translates to a >24-hour duration of bronchodilation and sustained bronchoprotection not consistently observed with other LAMAs at equieffective doses [2]. These kinetic differences directly impact experimental outcomes in preclinical models of airway obstruction and clinical efficacy in COPD management [3].

Quantitative Differentiation of Tiotropium Bromide Hydrate from Key LAMA Comparators


M3 Receptor Dissociation Half-Life: Tiotropium vs. Aclidinium and Glycopyrronium

Tiotropium exhibits a significantly longer dissociation half-life from the human M3 muscarinic receptor (t½ = 27 h) compared to aclidinium (t½ = 10.7 h) and glycopyrronium (t½ = 6.1 h), as determined in kinetic studies using cloned human receptors expressed in CHO cells [1]. This slow dissociation is the primary mechanism underlying its prolonged bronchodilation and once-daily dosing regimen [2].

Receptor Binding Kinetics Duration of Action COPD

In Vivo Bronchoprotection at 24 Hours Post-Dose: Tiotropium vs. Aclidinium and Glycopyrronium

In an anesthetized dog model of acetylcholine-induced bronchoconstriction, tiotropium provided 35% bronchoprotection 24 hours after administration at an equieffective dose, compared to 21% for aclidinium and 0% for glycopyrronium [1]. This demonstrates that tiotropium's kinetic advantage translates into sustained functional antagonism in vivo over a full 24-hour period.

In Vivo Efficacy Bronchoprotection Animal Model

Receptor Binding Affinity: 10-Fold Higher Potency vs. Ipratropium Bromide

Radioligand binding studies using [3H]tiotropium bromide in human lung tissue demonstrate that tiotropium is approximately 10-fold more potent than ipratropium bromide, with equal affinity for M1, M2, and M3 receptor subtypes [1]. This enhanced potency contributes to its sustained bronchodilatory effect and lower required dose [2].

Receptor Affinity Potency Muscarinic Antagonists

Kinetic Selectivity: Slow M3 vs. Fast M2 Dissociation

Tiotropium demonstrates functional kinetic selectivity: it dissociates very slowly from M3 receptors (on airway smooth muscle) but dissociates more rapidly from M2 autoreceptors (on cholinergic nerve terminals) [1]. In contrast, ipratropium dissociates relatively rapidly from both M3 and M2 receptors, while aclidinium and glycopyrronium also exhibit kinetic selectivity but with different residence times [2]. This M3-over-M2 kinetic selectivity is hypothesized to preserve beneficial M2-mediated negative feedback on acetylcholine release while maintaining sustained M3 blockade [3].

Kinetic Selectivity Receptor Subtypes Mechanism of Action

Crystalline Monohydrate Form: Defined Stability and Characterization

The monohydrate crystalline form of tiotropium bromide (CAS 139404-48-1) is specifically claimed in US Patent 6,908,928, which describes a stable crystalline polymorph characterized by an endothermic peak at 230°C ± 5°C (DSC, 10 K/min heating rate) [1]. This defined crystalline form ensures batch-to-batch consistency and stability, differentiating it from anhydrous or amorphous forms that may exhibit different physicochemical properties, hygroscopicity, and shelf-life profiles [2].

Crystalline Form Solid-State Characterization Pharmaceutical Development

Tiotropium Bromide Hydrate: Optimal Application Scenarios Based on Differentiated Evidence


Preclinical Models Requiring Sustained M3 Receptor Antagonism for >24 Hours

Researchers designing in vivo studies of airway obstruction that require continuous M3 receptor blockade over a full 24-hour period should prioritize tiotropium bromide hydrate. Evidence demonstrates that tiotropium maintains 35% bronchoprotection at 24 hours in canine models, whereas aclidinium shows only 21% and glycopyrronium shows no residual effect at equieffective doses [1]. This makes tiotropium the compound of choice for experiments modeling once-daily maintenance therapy or investigating the chronic effects of sustained M3 antagonism in COPD and asthma models.

In Vitro Binding Studies Focused on Kinetic Selectivity and Receptor Residence Time

For investigators studying muscarinic receptor kinetics, tiotropium bromide hydrate serves as a benchmark compound due to its extensively characterized dissociation half-lives: 27 hours at hM3, compared to 10.7 hours for aclidinium and 6.1 hours for glycopyrronium [2]. Studies that require a long-residence-time control or aim to elucidate the relationship between receptor occupancy duration and downstream signaling effects will benefit from tiotropium's well-documented kinetic profile. Its 10-fold higher potency relative to ipratropium also makes it suitable for experiments requiring high receptor occupancy with low compound concentrations [3].

Pharmaceutical Development and Formulation Studies Requiring a Defined Crystalline Monohydrate

Pharmaceutical scientists engaged in formulation development, solid-state characterization, or generic drug development should procure tiotropium bromide hydrate specifically in its monohydrate crystalline form. This form is the subject of US Patent 6,908,928 and is characterized by a defined DSC endothermic peak at 230°C ± 5°C [4]. Use of this specific crystalline form ensures that research findings are directly translatable to clinically approved formulations (Spiriva Respimat, HandiHaler) and meets the stringent identity, purity, and stability requirements for pharmaceutical development [5].

Comparative Pharmacology Studies Evaluating LAMA Class Differences

In head-to-head comparative studies designed to elucidate differences among LAMAs, tiotropium bromide hydrate is an essential comparator. Its unique combination of slow M3 dissociation (t½ = 27 h), sustained 24-hour bronchoprotection (35%), and 10-fold higher potency than ipratropium provides a clear baseline against which newer or alternative LAMAs can be benchmarked [1][2][3]. Including tiotropium in such studies is critical for generating robust, clinically relevant data that can inform drug selection and therapeutic strategies.

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